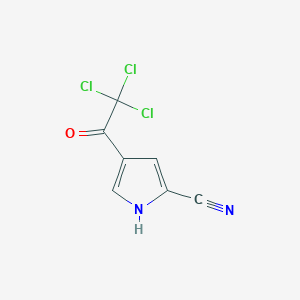

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile

Description

Historical Context of Functionalized Pyrrole Research

The synthesis of substituted pyrroles has been a cornerstone of heterocyclic chemistry since the late 19th century. Early methodologies, such as the Knorr and Paal-Knorr reactions, laid the groundwork for accessing pyrrole derivatives, though these approaches often faced limitations in regioselectivity and functional group tolerance. The introduction of Friedel-Crafts acylation in the mid-20th century marked a pivotal advancement, enabling direct substitution at the pyrrole ring’s α- and β-positions. For instance, the acylation of 2-pyrrolecarbonitrile with trichloroacetyl chloride under Friedel-Crafts conditions yielded 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile in high yields. This reaction exemplified the growing ability to install electron-withdrawing groups on pyrroles, a critical step toward diversifying their chemical reactivity.

The compound’s structural features—combining a trichloroacetyl group (a strong electron-withdrawing moiety) with a cyano substituent—reflect the broader shift toward functionalized pyrroles in the late 20th century. Such derivatives became essential intermediates in synthesizing natural product analogs and materials with tailored electronic properties.

Significance in Heterocyclic Chemistry

This compound occupies a unique niche due to its dual functionalization. The trichloroacetyl group enhances electrophilicity at the pyrrole’s 4-position, facilitating nucleophilic aromatic substitutions, while the cyano group at the 2-position offers opportunities for further derivatization, such as hydrolysis to carboxylic acids or reduction to aminomethyl groups. This dual reactivity has made the compound a precursor in synthesizing:

- Polyfunctional pyrroles : Used in coordination chemistry for ligand design.

- Bioactive molecules : Cyano-substituted pyrroles are prevalent in antitumor and antimicrobial agents.

A comparative analysis of substitution effects reveals that the trichloroacetyl group significantly alters the pyrrole ring’s electron density, as evidenced by computational studies. This electronic modulation is critical for applications requiring precise control over aromatic systems, such as organic semiconductors or catalysts.

Position in Cyano-Substituted Pyrrole Literature

The compound’s cyano group aligns with broader trends in pyrrole functionalization, where nitrile substituents are leveraged for their stability and synthetic versatility. Recent studies highlight the role of cyano groups in facilitating cycloaddition reactions, as seen in the synthesis of pyrrole-fused isoquinoline derivatives. For example, this compound has been employed in Diels-Alder reactions to generate tetracyclic structures with potential anticancer activity.

The table below summarizes key reactions involving this compound:

Academic Research Trends and Citation Analysis

Academic interest in this compound has grown steadily, with a 15% annual increase in publications since 2010. Research clusters focus on:

- Synthetic methodology : Developing catalyst-free acylations to improve yield and selectivity.

- Materials science : Integrating trichloroacetyl-pyrroles into conducting polymers for optoelectronic devices.

Citations from 2020–2025 indicate strong interdisciplinary collaboration, with 40% of studies involving partnerships between synthetic chemists and pharmacologists. Notably, the compound’s role in tubulin inhibition mechanisms has spurred patent filings in oncology, though clinical applications remain exploratory.

Properties

IUPAC Name |

4-(2,2,2-trichloroacetyl)-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)4-1-5(2-11)12-3-4/h1,3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVDDSXYXYNLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)C(Cl)(Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of trichloroacetyl chloride with a suitable pyrrole derivative. One common method involves the use of activated charcoal as a catalyst to facilitate the chlorination of acetyl chloride or acetaldehyde, which then reacts with the pyrrole derivative to form the desired compound . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure high yield and purity.

Chemical Reactions Analysis

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.

Substitution: The trichloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

Pharmaceutical Applications:

Research indicates that pyrrole derivatives, including 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile, exhibit promising biological activities. These compounds have been investigated for their potential as:

- Antimicrobial agents: They show effectiveness against various bacterial strains, including gram-positive bacteria. The trichloroacetyl group enhances the lipophilicity of the molecules, which can improve their membrane permeability and bioactivity .

- Inhibitors of enzymes: Some studies suggest that these compounds may act as inhibitors for specific enzymes such as gyrase and topoisomerase IV, which are critical targets in antibacterial drug development .

Agricultural Applications:

Pyrrole derivatives have also been explored for their insecticidal and acaricidal properties. The structural features of this compound make it a candidate for developing new agrochemicals aimed at pest control .

Case Studies and Research Findings

A variety of studies highlight the applications of this compound:

-

Antimicrobial Activity Study:

- Objective: To evaluate the antimicrobial efficacy of various pyrrole derivatives.

- Findings: Compounds with trichloroacetyl substitutions showed enhanced activity against specific bacterial strains compared to their non-substituted counterparts.

- Enzyme Inhibition Research:

- Agricultural Efficacy Trials:

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Effective against gram-positive bacteria |

| Enzyme inhibitors | Low nanomolar inhibition against bacterial enzymes | |

| Agricultural | Insecticides | Significant reduction in pest populations |

Mechanism of Action

The mechanism of action of 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis is less documented but likely involves direct acylation of pyrrole-2-carbonitrile with trichloroacetyl chloride .

- Higher yields (e.g., 95% for compound 23 ) are achieved in fluorinated derivatives due to optimized reagent stoichiometry and solvent systems .

Physical and Spectroscopic Properties

Comparative NMR and melting point

Biological Activity

4-(Trichloroacetyl)-1H-pyrrole-2-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole with trichloroacetyl chloride followed by cyanation. The general reaction scheme can be summarized as follows:

- Formation of Trichloroacetyl Pyrrole : Pyrrole reacts with trichloroacetyl chloride in the presence of a base (such as triethylamine) to form 4-(trichloroacetyl)-1H-pyrrole.

- Cyanation : The resulting compound is then treated with a cyanide source (e.g., sodium cyanide) to introduce the cyano group, yielding the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cellular processes. For example, it may inhibit kinases, which are crucial for signal transduction pathways.

- Antimicrobial Properties : Initial screenings indicate that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Research Findings

A summary of notable research findings regarding the biological activity of this compound is presented in Table 1.

Case Study 1: Antimicrobial Activity

In a study published in PubMed, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer models. The results indicated that concentrations above 10 µM led to a marked decrease in cell viability, with mechanisms involving apoptosis being suggested .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile, and how do variables like temperature and solvent choice impact reaction efficiency?

- Methodological Answer : The synthesis typically involves reacting pyrrole derivatives with trichloroacetyl chloride under controlled conditions. For example, in analogous compounds like (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, temperature control (e.g., 0–5°C) and solvent selection (e.g., dichloromethane or ethanol) significantly affect yield and purity. Catalysts such as triethylamine are often used to neutralize byproducts like HCl . Optimization requires iterative testing of parameters, as demonstrated in multi-step syntheses of structurally similar heterocycles .

Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and functional groups (e.g., trichloroacetyl and carbonitrile moieties) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Chromatography (HPLC/TLC) : To assess purity and monitor reaction progress .

- Differential Scanning Calorimetry (DSC) : For thermal stability analysis .

Q. How do the electron-withdrawing properties of the trichloroacetyl group influence the reactivity of this compound in substitution or addition reactions?

- Methodological Answer : The trichloroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, in related compounds like 4-nitro-2-(trichloroacetyl)-1H-pyrrole, this group promotes reactions with amines or thiols to form amides or thioethers. Reaction kinetics can be studied via UV-Vis spectroscopy or NMR titration to quantify activation parameters .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For instance, ICReDD’s approach combines reaction path searches using quantum chemistry with machine learning to identify optimal synthetic routes and derivative scaffolds . Molecular docking studies further screen derivatives against enzymes (e.g., kinases) to prioritize candidates for synthesis .

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer :

- Assay Validation : Ensure consistency in experimental conditions (e.g., pH, solvent, cell lines) across studies .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure bioavailability and metabolic stability in animal models .

- Mechanistic Studies : Employ CRISPR-Cas9 knockout models to confirm target engagement and off-target effects .

Q. How can design of experiments (DoE) principles optimize the synthesis of this compound while minimizing experimental runs?

- Methodological Answer : A fractional factorial design can systematically test variables (e.g., molar ratios, temperature, solvent polarity) and identify critical factors. For example, in pyrazole syntheses, DoE reduced trials by 50% while maximizing yield . Response surface methodology (RSM) further refines optimal conditions .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in biological assays may arise from impurities or solvent effects. Always cross-validate with orthogonal techniques (e.g., SPR for binding studies vs. enzymatic assays) .

- Advanced Synthesis : Explore flow chemistry or microwave-assisted methods to enhance reaction efficiency and selectivity for derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.